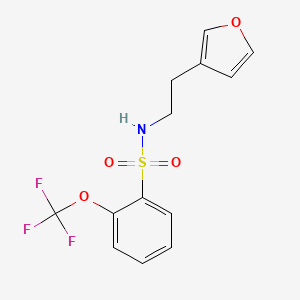

N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in the field of biochemistry and physiology. In

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

- Synthesis of Highly Substituted Benzenesulfonamides : The gold(I)-catalyzed cascade reaction enables the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials. This process, involving a rare 1,2-alkynyl migration onto a gold carbenoid, expands the chemistry of gold carbenoids with group migration (Tao Wang et al., 2014).

Chemical Structures and Properties

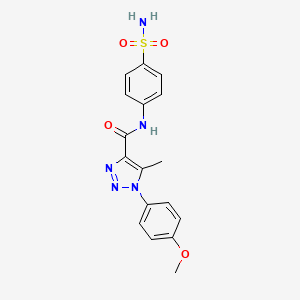

- Characterization of Benzenesulfonamide Derivatives : Celecoxib derivatives synthesized by adding ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol showed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Their structures were determined using spectral methods (Ş. Küçükgüzel et al., 2013).

Crystal Structures

- Isomorphous Crystal Structures : The study of N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamides revealed isomorphous crystal structures, highlighting the influence of intermolecular C-H...O, C-H...π, and C-H...Cl interactions on the crystal packing of these compounds (J. Bats et al., 2001).

Applications in Catalysis

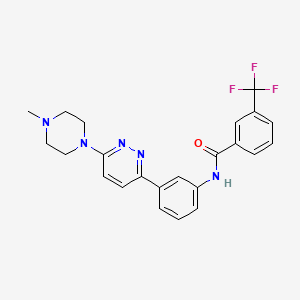

- Transfer Hydrogenation Using Sulfonamide Precatalysts : N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives were synthesized and used as ligands in Cp*IrIII complexes. These complexes served as precatalysts for the transfer hydrogenation of ketones under base-free conditions, demonstrating high activity and tolerance to air and moisture (A. Ruff et al., 2016).

Metal Complexes and Their Reactivity

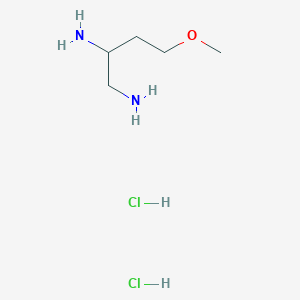

- pH-Responsive Mn2+ Complexes : Ligands containing a N-ethyl-4-(trifluoromethyl)benzenesulfonamide group were designed to exhibit pH-dependent relaxivity upon complexation with Mn2+. This feature is potentially useful for developing new MRI contrast agents (R. Uzal-Varela et al., 2020).

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO4S/c14-13(15,16)21-11-3-1-2-4-12(11)22(18,19)17-7-5-10-6-8-20-9-10/h1-4,6,8-9,17H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPBAEMQIVLKBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)

![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2678390.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2678391.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2678394.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2678396.png)

![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2678397.png)

![ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate](/img/structure/B2678399.png)

![5-Silaspiro[4.5]decan-8-amine;hydrochloride](/img/structure/B2678402.png)